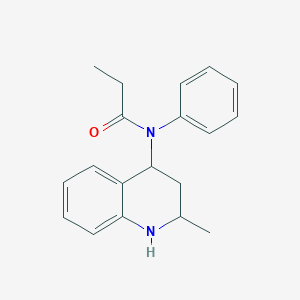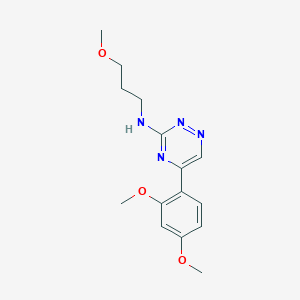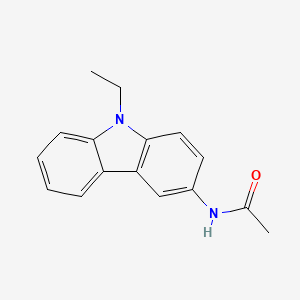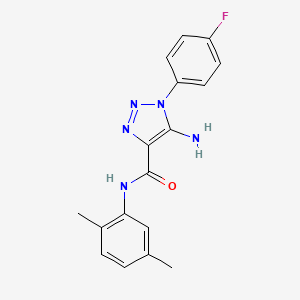
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylpropanamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a member of the tetrahydroisoquinoline family of compounds, which are known to exhibit a variety of biological activities.
科学研究应用
MPTP has been extensively studied for its potential applications in scientific research. One of the most significant applications of MPTP is in the study of Parkinson's disease. MPTP is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animal models. This has made MPTP a valuable tool for studying the mechanisms underlying Parkinson's disease and developing new treatments for the disease.
MPTP has also been studied for its potential applications in the field of drug addiction. It has been shown to produce rewarding effects in animal models, similar to those of drugs of abuse such as cocaine and amphetamine. This has made MPTP a useful tool for studying the neurobiological mechanisms underlying drug addiction and developing new treatments for addiction.
作用机制
MPTP is known to be metabolized by monoamine oxidase (MAO) to form MPP+ (1-methyl-4-phenylpyridinium), which is toxic to dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, where it interferes with mitochondrial function and leads to cell death. This mechanism of action is similar to that of the neurotoxin 6-hydroxydopamine, which is commonly used to produce Parkinson's-like symptoms in animal models.
Biochemical and Physiological Effects
MPTP has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include selective destruction of dopaminergic neurons in the substantia nigra, depletion of dopamine in the striatum, and motor deficits similar to those seen in Parkinson's disease. MPTP has also been shown to produce rewarding effects in animal models, similar to those of drugs of abuse.
实验室实验的优点和局限性
MPTP has several advantages as a research tool. It is a well-established and widely used neurotoxin that produces selective destruction of dopaminergic neurons in the substantia nigra, making it a useful tool for studying the mechanisms underlying Parkinson's disease. MPTP has also been shown to produce rewarding effects in animal models, making it a useful tool for studying the neurobiological mechanisms underlying drug addiction.
However, there are also several limitations to the use of MPTP in laboratory experiments. MPTP is a potent neurotoxin that can be dangerous if not handled properly. It also produces a relatively rapid and irreversible destruction of dopaminergic neurons, making it difficult to study the long-term effects of Parkinson's disease. Finally, MPTP produces a relatively narrow range of effects, making it less useful for studying the broader neurobiological mechanisms underlying other neurological disorders.
未来方向
There are several future directions for research on MPTP. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms underlying MPTP-induced neurotoxicity. Another area of research is the use of MPTP as a tool for studying the neurobiological mechanisms underlying drug addiction and developing new treatments for addiction. Finally, there is a need for research on the long-term effects of MPTP-induced neurotoxicity, particularly in relation to the development of Parkinson's disease.
合成方法
MPTP can be synthesized through a multistep process involving the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with phenylpropanoyl chloride. The resulting product is then purified through recrystallization to obtain MPTP in its final form. The synthesis method has been well-established and is widely used in research laboratories.
属性
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-19(22)21(15-9-5-4-6-10-15)18-13-14(2)20-17-12-8-7-11-16(17)18/h4-12,14,18,20H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATMQOFRTPXKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971237.png)

![1-(4-fluorobenzyl)-2-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4971253.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4971260.png)
![2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4971278.png)
![11-(4-chloro-3-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4971282.png)
![N-(3,4-dimethylphenyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine](/img/structure/B4971289.png)
![4-chloro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4971303.png)

![3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4971313.png)
